
Trimebutine N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimebutine N-Oxide Hydrochloride is a derivative of trimebutine, a spasmolytic agent used primarily for the treatment of irritable bowel syndrome and other gastrointestinal disorders. This compound is known for its ability to regulate intestinal and colonic motility, providing relief from abdominal pain and discomfort .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimebutine N-Oxide Hydrochloride typically involves the oxidation of trimebutine to form the N-oxide derivative. This process can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Trimebutine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide derivative from trimebutine.
Reduction: Potential reduction back to trimebutine under specific conditions.
Substitution: Possible substitution reactions involving the N-oxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Trimebutine N-Oxide.
Reduction: Trimebutine.
Substitution: Substituted trimebutine derivatives.
Aplicaciones Científicas De Investigación
Trimebutine N-Oxide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on gastrointestinal motility and potential therapeutic applications.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mecanismo De Acción
Trimebutine N-Oxide Hydrochloride exerts its effects by modulating the activity of smooth muscle cells in the gastrointestinal tract. It inhibits the influx of extracellular calcium ions and the release of calcium from intracellular stores, leading to decreased peristalsis and relief from spasms . Additionally, it binds to mu-opioid receptors, contributing to its spasmolytic effects .
Comparación Con Compuestos Similares
Trimebutine: The parent compound, used for similar therapeutic purposes.
Nortrimebutine: A metabolite of trimebutine with similar pharmacological activity.
Comparison: Trimebutine N-Oxide Hydrochloride is unique due to its N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to trimebutine and its metabolites. This uniqueness makes it a valuable compound for specific research and therapeutic applications .
Propiedades
Fórmula molecular |
C22H30ClNO6 |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-phenyl-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C22H29NO6.ClH/c1-7-22(23(2,3)25,17-11-9-8-10-12-17)15-29-21(24)16-13-18(26-4)20(28-6)19(14-16)27-5;/h8-14H,7,15H2,1-6H3;1H |
Clave InChI |
SVBQHUVYWNVIGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[N+](C)(C)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


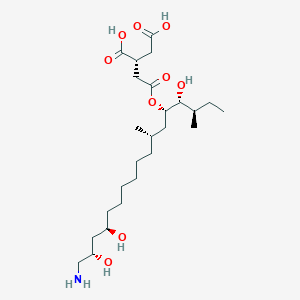
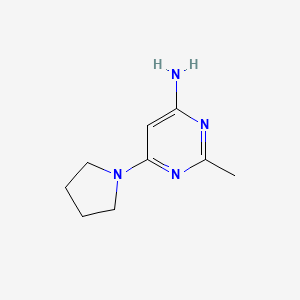

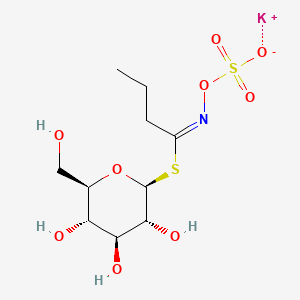

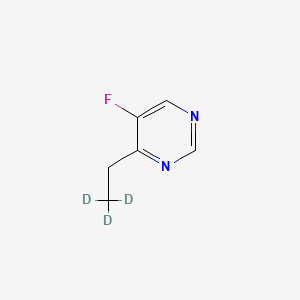
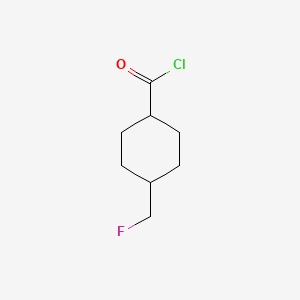
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
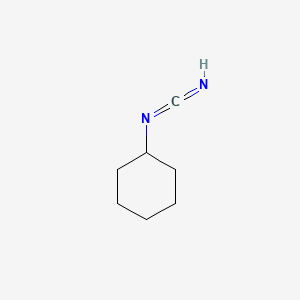
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
